Molecular Weight and Core Scaffold Differentiation from Alaninamide and Phenylglycinamide Analogs
The target compound's molecular weight of 280.32 g/mol is 14.03 g/mol lower than that of 3-Methoxypropyl Z-L-alaninamide (294.35 g/mol) and 76.08 g/mol lower than that of 3-Methoxypropyl DL-N-cbz-phenylglycinamide (356.4 g/mol) [1]. This significant difference reflects the absence of a methyl (alanine) or phenyl (phenylglycine) substituent on the α-carbon of the central glycine spacer, resulting in a structurally simpler and less sterically hindered core .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 280.32 g/mol |
| Comparator Or Baseline | 3-Methoxypropyl Z-L-alaninamide (CAS 1420804-56-3): 294.35 g/mol; 3-Methoxypropyl DL-N-cbz-phenylglycinamide (CAS 1420800-12-9): 356.4 g/mol |
| Quantified Difference | -14.03 g/mol vs. alaninamide analog; -76.08 g/mol vs. phenylglycinamide analog |
| Conditions | Calculated molecular weights from molecular formulas (C14H20N2O4 vs. C15H22N2O4 vs. C20H24N2O4) |
Why This Matters
This difference in molecular weight and steric profile directly impacts synthetic accessibility, purification efficiency, and the design of downstream conjugation reactions, making the target compound a distinct choice for applications requiring a minimally elaborated glycine-based building block.
- [1] Chem-Space. benzyl N-{[(3-methoxypropyl)carbamoyl]methyl}carbamate; BOC Sciences. 3-Methoxypropyl Z-L-Alaninamide; Smolecule. 3-Methoxypropyl DL-N-cbz-phenylglycinamide. Data compiled April 2026. View Source
